3-Benzyl-2H-azirine
Overview
Description
3-Benzyl-2H-azirine is a type of 2H-azirine, which are important three-membered heterocycles in organic chemistry . As versatile and highly strained three-membered unsaturated heterocycles, 2H-azirines can be used as distinctive building blocks towards significant functional groups .
Synthesis Analysis
The synthesis of 2H-azirines has seen many advances. Methods such as Neber rearrangement, isomerization of isoxazole, oxidation of enamine, C−H bond activation, decomposition of vinyl azide, functionalization of alkyne, and multi-step synthesis have been developed for the efficient assembly of 2H-azirines .Molecular Structure Analysis
The molecular structure of 3-Benzyl-2H-azirine is represented by the formula C9H9N . More detailed structural analysis would require specific experimental data or computational modeling.Chemical Reactions Analysis
Recent studies have focused on [3+n] ring-expansion reactions, nucleophilic addition of C=N double bond or continuous nucleophilic addition followed by cyclization, ring-opening of 2H-azirines to acyclic compounds, and substitution of sp3-C−H of 2H-azirines .Scientific Research Applications
Cycloadditions and Formation of Azabicyclic Compounds : 3-Substituted-2H-azirines, including benzyl 2H-azirine-3-carboxylates, are used in Lewis acid-catalysed hetero Diels–Alder reactions with dienes. These reactions are selective and result in the formation of aziridine containing azabicyclo[4.1.0]heptanes and azatricyclo[2.2.1.0]nonanes (Ray, Risberg, & Somfai, 2002).
Asymmetric Aza-Diels-Alder Reactions : In asymmetric Diels-Alder reactions involving 3-benzyl-2H-azirine carboxylate, high stereoselectivity and yield are achieved under the influence of a Lewis acid, producing substituted bi- and tricyclic tetrahydropyridines (Sjöholm Timén & Somfai, 2003).
Photochemical Cycloadditions : Photoinduced cycloadditions of 3-benzyl-2H-azirine have been studied, revealing the formation of various oxazoline compounds under specific conditions (Orahovats, Jackson, Heimgartner, & Schmid, 1973).
Synthesis of α-Amino Acids and Peptides : 3-Benzyl-2H-azirine derivatives have been utilized in the synthesis of enantiomerically pure αα-disubstituted α-amino acids and model peptides. This demonstrates its utility in peptide chemistry and the synthesis of complex organic molecules (Bucher, Linden, & Heimgartner, 1995).
Building Blocks in Heterocyclic Chemistry : 3-Benzyl-2H-azirine and its derivatives serve as valuable building blocks in the construction of heterocyclic compounds, contributing to the development of novel organic materials and pharmaceuticals (Funt et al., 2020).
Future Directions
properties
IUPAC Name |
3-benzyl-2H-azirine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFOHGTBYBVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671926 | |
Record name | 3-Benzyl-2H-azirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2H-azirine | |
CAS RN |
18709-44-9 | |
Record name | 3-Benzyl-2H-azirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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